N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1223756-87-3
Cat. No.: VC11860121
Molecular Formula: C21H20ClN3O7S2
Molecular Weight: 526.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223756-87-3 |
|---|---|
| Molecular Formula | C21H20ClN3O7S2 |
| Molecular Weight | 526.0 g/mol |
| IUPAC Name | N-(5-chloro-2,4-dimethoxyphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H20ClN3O7S2/c1-30-12-4-6-13(7-5-12)34(28,29)18-10-23-21(25-20(18)27)33-11-19(26)24-15-8-14(22)16(31-2)9-17(15)32-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) |
| Standard InChI Key | RGBQSXQMOKGRGF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Introduction
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that combines various functional groups, including a phenyl ring, a pyrimidine ring, and a sulfonamide moiety. This compound is of interest due to its potential biological activities, which could include antimicrobial, anticancer, or anti-inflammatory effects, although specific research findings on this exact compound are not readily available in the provided sources.
Biological Activities
While specific biological activities of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide are not reported, compounds with similar structural features have shown potential in various therapeutic areas. For example, sulfonamides are known for their antimicrobial properties, and pyrimidine derivatives have been explored for anticancer and anti-inflammatory activities .
Data Table: Potential Biological Activities of Similar Compounds
| Compound Type | Potential Biological Activity |
|---|---|
| Sulfonamides | Antimicrobial |
| Pyrimidine derivatives | Anticancer, Anti-inflammatory |
| Phenyl derivatives | Various therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume